molecular formula C₄₂H₄₄Cl₂N₄ B1144737 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene CAS No. 1207847-84-4

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene

Cat. No.: B1144737
CAS No.: 1207847-84-4
M. Wt: 675.73
InChI Key:
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Description

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene is a complex organic compound with the molecular formula C42H44Cl2N4 and a molecular weight of 675.73 g/mol . This compound is characterized by the presence of two piperazine rings, each substituted with a 4-chlorophenyl and phenylmethyl group, connected through a 1,3-bis(methylene)benzene core. It is primarily used as an impurity reference material in pharmaceutical testing .

Preparation Methods

Chemical Reactions Analysis

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene involves its interaction with specific molecular targets, such as serotonin receptors. The piperazine rings in the compound can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its dual piperazine rings and the specific substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[[3-[[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44Cl2N4/c43-39-18-14-37(15-19-39)41(35-10-3-1-4-11-35)47-26-22-45(23-27-47)31-33-8-7-9-34(30-33)32-46-24-28-48(29-25-46)42(36-12-5-2-6-13-36)38-16-20-40(44)21-17-38/h1-21,30,41-42H,22-29,31-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLFLMDPCWJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207847-84-4
Record name 1,1'-(1,3-Phenylenebis(methylene))bis(4-((4-chlorophenyl)phenylmethyl)piperazine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207847844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(1,3-PHENYLENEBIS(METHYLENE))BIS(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B882TCP54W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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